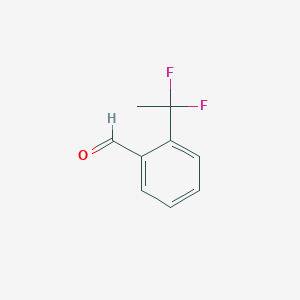

2-(1,1-Difluoroethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives, including those with substituents that could mimic the difluoroethyl group, involves several key strategies. For instance, Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using commercially available directing groups have been demonstrated, providing a pathway that could be adapted for the synthesis of 2-(1,1-Difluoroethyl)benzaldehyde (Chen & Sorensen, 2018). Additionally, reactions involving 2-(bromomethyl)benzaldehydes with arylhydrazines under catalytic conditions have been shown to yield dihydrophthalazines, suggesting potential synthetic routes involving halogenated intermediates (Aljaar, Conrad, & Beifuss, 2013).

Molecular Structure Analysis

The analysis of molecular structure, particularly through X-ray crystallography, provides insights into the bonding and arrangement of atoms within benzaldehyde derivatives. For example, the study of the benzaldehyde/boron trifluoride adduct revealed anti complexation and a planar B-OC-C fragment, indicating the influence of substituents on molecular geometry (Reetz et al., 1986).

Chemical Reactions and Properties

Benzaldehyde derivatives undergo a variety of chemical reactions, highlighting the versatility of the benzaldehyde core in organic synthesis. For instance, superacid-catalyzed reactions with benzene have been shown to yield substituted triphenylmethanes, demonstrating the reactivity of benzaldehydes under strongly acidic conditions (Saito, Ohwada, & Shudo, 1996).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as boiling points, melting points, and solubilities, are influenced by the nature of the substituents attached to the benzaldehyde core. Studies focusing on specific derivatives can provide comparative data to infer the properties of this compound.

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles, electrophiles, and radicals, are critical for understanding the utility of benzaldehyde derivatives in synthetic chemistry. For example, copper-catalyzed radical cascade reactions involving benzaldehyde derivatives underscore the potential for creating complex molecules from relatively simple precursors (Zhang et al., 2017).

Scientific Research Applications

Chemical Synthesis and Catalysis

2-(1,1-Difluoroethyl)benzaldehyde and related benzaldehydes are pivotal in chemical synthesis, serving as fundamental building blocks. They play a crucial role in the synthesis of natural products, pharmaceutical drugs, and isotopically labeled compounds. For instance, a novel synthetic methodology allows the production of highly functionalized benzaldehydes, such as 2-deutero-1,3-disubstituted benzaldehydes, with significant isotopic purity, using regio-selective formylation. This methodology presents a straightforward yet adaptable approach to obtaining functionalized, labeled benzaldehydes, crucial for scientific research and industrial applications (Boga et al., 2014).

Additionally, benzaldehydes have been found to interact uniquely with certain bidentate Lewis acids, forming stable adducts. For example, benzaldehyde can coordinate with mercury centers in certain compounds, demonstrating intricate supramolecular structures and interactions critical for understanding and developing novel materials and catalysts (Beckwith et al., 2001).

Industrial Applications

Benzaldehyde derivatives are vital in various industries, such as cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceuticals. Innovative catalytic methods have been developed to enhance the production efficiency of benzaldehyde and its derivatives. For instance, a threefold increase in the oxidative property of mesoporous Ti-SBA-15 was observed by treatment with chlorosulfonic acid, significantly boosting the conversion of benzyl alcohol to benzaldehyde without affecting selectivity. This highlights the potential of advanced catalytic systems in increasing industrial production efficiency (Sharma et al., 2012).

Biotechnological Production

The biotechnological production of benzaldehyde offers a substantial price advantage and greater consumer acceptance. Techniques involving methylotrophic yeast, such as Pichia pastoris, have been employed to yield benzaldehyde from benzyl alcohol. Innovations in bioreactor technology have led to significant increases in benzaldehyde production, underscoring the potential of biotechnological approaches in the flavor industry (Craig & Daugulis, 2013).

Safety and Hazards

2-(1,1-Difluoroethyl)benzaldehyde is classified as a warning substance . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-(1,1-difluoroethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKIXYCJRKFXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C=O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)